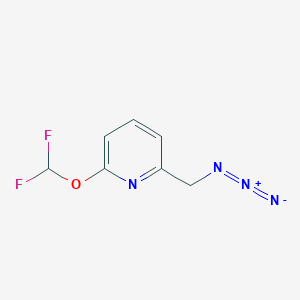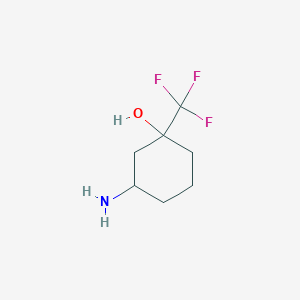![molecular formula C18H21FN6O3 B2397232 8-(4-フルオロフェニル)-N-(2-モルホリノエチル)-4-オキソ-4,6,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド CAS No. 946312-08-9](/img/structure/B2397232.png)
8-(4-フルオロフェニル)-N-(2-モルホリノエチル)-4-オキソ-4,6,7,8-テトラヒドロイミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O3 and its molecular weight is 388.403. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護効果
この化合物は、新規で強力なフリーラジカルスカベンジャーとして同定されています 。 その神経保護効果は、in vitroにおける2つの神経細胞死モデルおよびin vivoにおけるラットの局所脳虚血モデルで評価されました 。 この化合物は、神経細胞死を有意に抑制し、神経細胞死に対して劇的な保護効果を示しました .
脳卒中の治療
この化合物は、脳卒中の治療のための魅力的な候補となる可能性があります 。 この化合物は、一過性モデルでは皮質の局所的損傷の容積を36%有意に減らし、永続モデルでは虚血性脳損傷のサイズも減らしました .
神経変性疾患の治療
この化合物は、強力な神経保護活性を持ち、神経変性疾患の治療に使用できます .
活性酸素種スカベンジャー
この化合物は、脳虚血再灌流損傷後の脳損傷に重要な役割を果たし、活性酸素種(ROS)スカベンジャーとして、虚血性脳損傷に対する神経保護効果を示すことが示されています .
ジスルフィド結合ハイブリッド分子の構築
この化合物は、ジスルフィド結合ハイブリッド分子を系統的かつ効率的に構築するために使用できます 。 この化合物は、Npys-Clと同様の反応性を示しますが、より安定しています .
固相ジスルフィド連結システム
作用機序
Target of Action
It’s been identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) or related enzymes.
Mode of Action
The compound acts as a powerful free-radical scavenger It interacts with ROS, neutralizing them and preventing them from causing cellular damage
Biochemical Pathways
The compound’s action affects the biochemical pathways involving ROS . ROS play a vital role in various cellular processes and can cause cell damage when their levels become too high. By scavenging ROS, the compound helps maintain cellular homeostasis and prevent oxidative stress-induced damage.
Pharmacokinetics
It’s been shown to have potent neuroprotective activity in both in vitro and in vivo models This suggests that the compound has good bioavailability and can effectively reach its target sites in the body
Result of Action
The compound’s action results in significant neuroprotection . In in vitro models, it significantly inhibited neuronal death caused by high oxygen atmosphere or growth-factor withdrawal . In in vivo models of cerebral ischemia, the compound significantly reduced the volume of focal damage in the cortex .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a powerful free-radical scavenger , indicating that it can interact with reactive oxygen species (ROS) and potentially other radicals within the cell. This interaction can influence various biochemical reactions, particularly those involving oxidative stress .
Cellular Effects
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown to exert significant effects on various types of cells and cellular processes. In particular, it has been found to prevent neuronal cell death in cultured primary neurons . It also attenuates brain injury after focal ischemia in rats , suggesting its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a free-radical scavenger . It can bind to reactive oxygen species (ROS) and other radicals, thereby preventing these species from causing cellular damage. This binding interaction can lead to changes in gene expression and can influence various cellular processes, including enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide change over time. The compound is stable up to its fusion point . After this point, it decomposes in several overlapping stages . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In models of cerebral ischemia, rats received a 3-hour intravenous infusion of the compound, with brain damage determined 24 hours later . The compound significantly reduced the volume of focal damage in the cortex , indicating a dose-dependent neuroprotective effect.
Metabolic Pathways
Given its role as a free-radical scavenger , it may interact with enzymes or cofactors involved in oxidative stress responses.
特性
IUPAC Name |
8-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O3/c19-13-1-3-14(4-2-13)24-7-8-25-17(27)15(21-22-18(24)25)16(26)20-5-6-23-9-11-28-12-10-23/h1-4H,5-12H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHHNGMEUUJACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/new.no-structure.jpg)





![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)


![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)


![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
